molecular formula C11H11ClN4OS B2683376 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034224-23-0

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2683376
CAS No.: 2034224-23-0
M. Wt: 282.75
InChI Key: XFFCAFFQKRDPEG-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 2034224-23-0) is a chemical compound featuring a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core linked to a 1-methyl-1H-1,2,3-triazole group via a carbonyl bridge . The tetrahydrothienopyridine scaffold is a privileged structure in medicinal chemistry, notably recognized as the core component in inhibitors targeting Hedgehog acyltransferase (HHAT) . HHAT is a membrane-bound O-acyltransferase that catalyzes the palmitoylation of Hedgehog signaling proteins, a post-translational modification critical for their function in embryonic development and cancer growth . As a result, HHAT is considered a potential drug target in oncology. Compounds sharing this core structure have been investigated as chemical probes to validate HHAT's role in cellular assays and disease progression . The specific structural features of this compound—including the central carbonyl linkage, the chloro-substituted thiophene ring, and the 1-methyltriazole group—make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors. This product is intended for research purposes such as biological screening, hit-to-lead optimization, and investigating mechanisms of acyltransferase activity. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-15-6-8(13-14-15)11(17)16-3-2-9-7(5-16)4-10(12)18-9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFCAFFQKRDPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thienopyridine precursor, which undergoes chlorination to introduce the chlorine atom at the 2-position. This intermediate is then reacted with a triazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,2-c]pyridine core combined with a triazole moiety. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic uses. The thieno[3,2-c]pyridine structure is known for its ability to modulate biological pathways, while the triazole ring has been associated with enhanced biological activity and stability.

Research indicates that compounds similar to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Microwave-Assisted SynthesisShort reaction times; high yieldsRequires specialized equipment
Ultrasound-Assisted SynthesisEnvironmentally friendly; simple operationLimited scalability

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction. The study indicated a dose-dependent response, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents and heterocyclic components. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Components
Target Compound C₁₁H₁₀ClN₃OS 267.73 2-Cl, 1-methyl-1H-1,2,3-triazole Thieno[3,2-c]pyridine, Triazole
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone C₁₁H₁₁N₃OS 245.29 None (H), 1H-imidazole Thieno[3,2-c]pyridine, Imidazole
1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone C₈H₁₁N₃OS 197.26 2-Amino, Acetyl Thiazolo[5,4-c]pyridine
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate C₈H₁₁N₃O₂S 213.25 Ethyl ester, Diamino Thiophene

Key Observations :

  • Chlorine vs.
  • Triazole vs. Imidazole : The 1-methyl-1H-1,2,3-triazole group introduces steric bulk and altered hydrogen-bonding profiles compared to imidazole, which may affect solubility and target engagement .
  • Thienopyridine vs. Thiazolopyridine: Replacing sulfur in the thienopyridine core with a nitrogen (as in thiazolo[5,4-c]pyridine ) alters electronic distribution and ring basicity, influencing pharmacokinetic properties.

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C13H12ClN5OS
  • Molecular Weight : 305.78 g/mol
  • Key Functional Groups :
    • Thieno[3,2-c]pyridine core
    • Triazole ring
    • Methanone moiety

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thieno[3,2-c]pyridine have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inhibiting key signaling pathways.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can include:

  • Inhibition of Enzymes : The thienopyridine structure may inhibit enzymes such as Hedgehog acyltransferase (HHAT), which is critical in certain cancer pathways.
  • Disruption of Cell Signaling : By modulating signaling pathways, the compound may affect cell proliferation and survival.

1. Antimicrobial Studies

A study on related compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of thieno[3,2-c]pyridine exhibited better inhibition compared to standard antibiotics .

2. Anticancer Activity

A series of tests were conducted on various cancer cell lines to evaluate the cytotoxicity of the compound. The results demonstrated that certain analogs induced apoptosis in cancer cells while maintaining low toxicity in normal cells. For instance, compounds with IC50 values below 20 μM were considered potent inhibitors of cancer cell growth .

3. Enzyme Inhibition Studies

Research focusing on HHAT inhibitors showed that derivatives of thieno[3,2-c]pyridine could inhibit HHAT activity effectively. This was assessed using a dual-luciferase reporter assay to measure downstream Hedgehog signaling pathway inhibition .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits HHAT activity

Table 2: IC50 Values for Selected Compounds

Compound NameIC50 (μM)Cell Line Tested
This compound<20Various Cancer Cell Lines
Related Thieno Derivative<15HEK293a SHH+ Cells

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